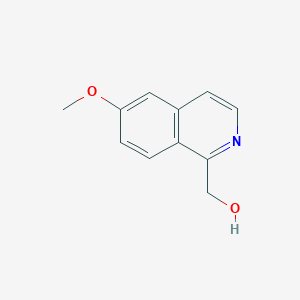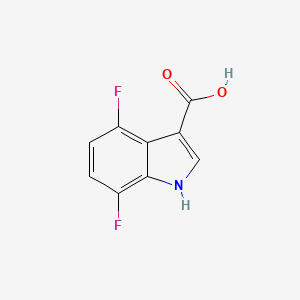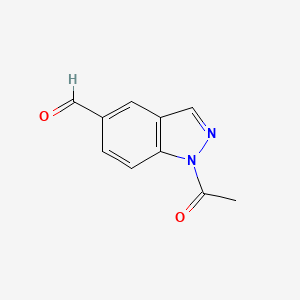
1-Acetyl-1H-indazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine with acyl chlorides followed by cyclization can yield indazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1H-indazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indazole derivatives.
Biology: Indazole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Acetyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole-3-carbaldehyde
- 2H-Indazole-4-carbaldehyde
- 1H-Indazole-6-carbaldehyde
Comparison: 1-Acetyl-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
1-acetylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7(14)12-10-3-2-8(6-13)4-9(10)5-11-12/h2-6H,1H3 |
InChI-Schlüssel |
MHCGDHQRBZPAED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=C(C=C2)C=O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



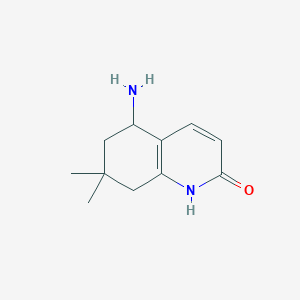

![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
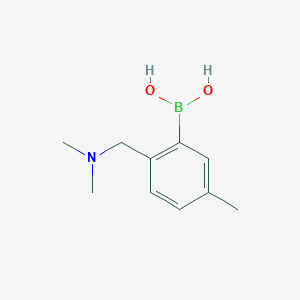
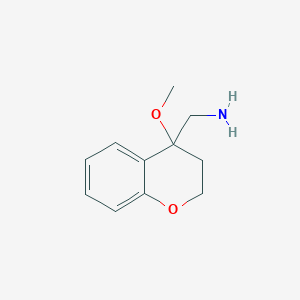
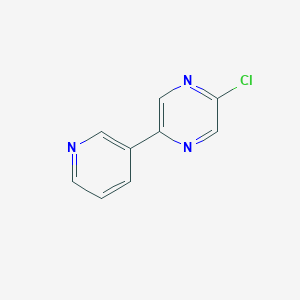

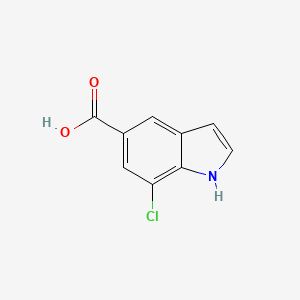
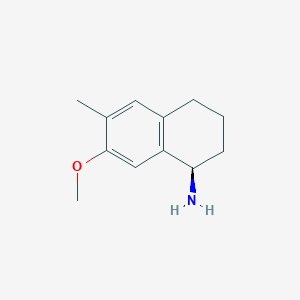
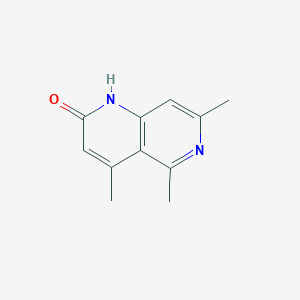
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
